![molecular formula C17H16N6O2S B2483822 N-(4-acetylphenyl)-2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 728894-00-6](/img/structure/B2483822.png)
N-(4-acetylphenyl)-2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-(4-acetylphenyl)-2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide and its derivatives typically involves the condensation of 4-phenyl-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol with 2-Chloro-N-(aryl)acetamide in the presence of anhydrous potassium carbonate. The structure of synthesized compounds is usually confirmed through various spectroscopic methods, including H1NMR, MASS Spectra, IR Spectra, and Elemental Analysis (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Molecular Structure Analysis
The molecular structure of these compounds has been extensively analyzed using spectroscopic methods. For example, vibrational spectroscopy, including Raman and Fourier transform infrared spectroscopy, alongside density functional theory (DFT) calculations, provides insights into the geometric equilibrium, inter and intra-molecular hydrogen bond, and harmonic vibrational wavenumbers of these compounds. Such analyses reveal the stereo-electronic interactions leading to stability, which is further substantiated by vibrational spectral analysis (Jenepha Mary, Sayantan Pradhan, & James, 2022).
Chemical Reactions and Properties
The chemical reactions and properties of these compounds are varied and depend significantly on their structural makeup. Intramolecular cyclization reactions, for instance, have been studied for similar compounds, leading to the formation of pyridin-2(1H)-ones with a divalent sulfur atom in position C-3 bonded to a heterocyclic ring. These reactions underscore the chemical versatility and reactivity of such compounds, opening avenues for further chemical modifications and the development of novel compounds with potentially useful properties (Savchenko et al., 2020).
科学的研究の応用
Synthesis and Biological Activity
Derivatives of 1,2,4-triazole have shown significant synthetic and pharmacological potential, leading to the synthesis of new structures with a focus on their biological activities. In one study, new pyrolin derivatives were synthesized, with 91% of these new compounds demonstrating anti-exudative properties, exceeding the reference drug in anti-exudative activity in certain cases. This highlights the compounds' potential for developing new, more effective medications with minimal toxicity (Chalenko et al., 2019).
Chemical Structure and Properties
Vibrational spectroscopic techniques, including Raman and Fourier transform infrared spectroscopy, alongside density functional theory, were used to characterize the antiviral active molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide. This comprehensive analysis provided insights into the molecule's geometric equilibrium, inter and intra-molecular hydrogen bond, and harmonic vibrational wavenumbers, confirming the stability through stereo-electronic interactions (Jenepha Mary et al., 2022).
Antimicrobial Screening
Another study synthesized a new series of compounds containing the 1,2,4-triazole ring system, demonstrating various biological activities, including antibacterial, antifungal, and anti-tuberculosis effects. These findings underscore the compounds' importance in developing new therapeutic agents with potential antimicrobial properties (MahyavanshiJyotindra et al., 2011).
Antioxidant and Antitumor Activities
The synthesis of 5-aryl-4-aroyl-1-(4-acetylaminosulfonylphenyl)-3-hydroxy-3-pyrrolin-2-ones and their subsequent analysis revealed significant analgesic and antibacterial activities, indicating the potential of these compounds in developing new treatments with antioxidant and antitumor capabilities (Gein et al., 2017).
特性
IUPAC Name |
N-(4-acetylphenyl)-2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2S/c1-11(24)12-4-6-14(7-5-12)20-15(25)10-26-17-22-21-16(23(17)18)13-3-2-8-19-9-13/h2-9H,10,18H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHLKBGJVHZTMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

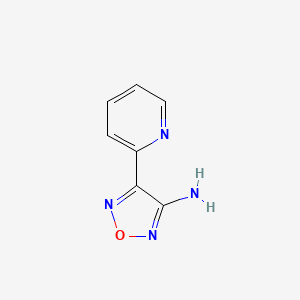
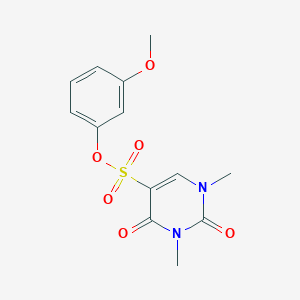
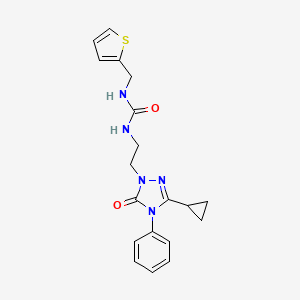
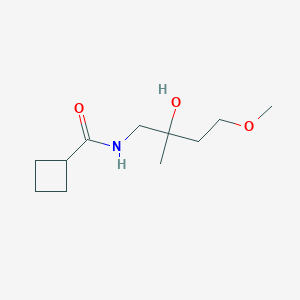

![N-(2,5-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2483746.png)
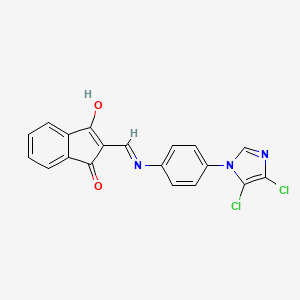
![Ethyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2483750.png)
![2-[Methyl(6-methylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2483754.png)
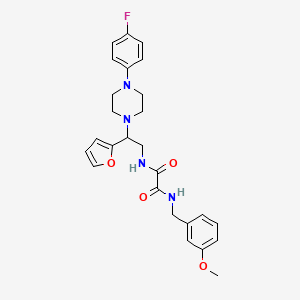
![9-cyclohexyl-1,7-dimethyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2483756.png)
![1-(4-tert-butylbenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
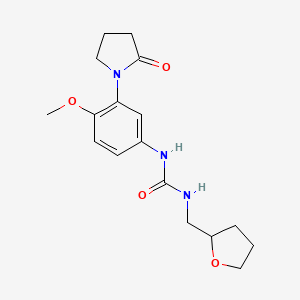
![Isopropyl 4,4,4-trifluoro-2-(2-hydroxy-5-{[(4-isopropylphenyl)sulfonyl]amino}phenyl)-3-oxobutanoate](/img/structure/B2483760.png)